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molecular formula C17H25N3O3 B8473678 Tert-butyl 4-[3-(pyridin-3-yl)propanoyl]piperazine-1-carboxylate

Tert-butyl 4-[3-(pyridin-3-yl)propanoyl]piperazine-1-carboxylate

Cat. No. B8473678
M. Wt: 319.4 g/mol
InChI Key: ISPGXKRGUGMSSD-UHFFFAOYSA-N
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Patent
US05354747

Procedure details

A sample of 3-pyridinepropanoic acid (0.1 g, 0.7 mmol) was reacted with t-butyloxycarbonyl piperazine (0.19 g, 1.0 mmol) by the method of Example 26 to produce 95 mg of the white solid title compound after chromatography.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][C:9]([OH:11])=O)[CH:2]=1.[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13]>>[O:11]=[C:9]([N:22]1[CH2:21][CH2:20][N:19]([C:17]([O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:18])[CH2:24][CH2:23]1)[CH2:8][CH2:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCC(=O)O
Name
Quantity
0.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
Name
Type
product
Smiles
O=C(CCC=1C=NC=CC1)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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